2-(2-Amino-3-fluorophenoxy)ethan-1-OL 2-(2-Amino-3-fluorophenoxy)ethan-1-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC17526792
InChI: InChI=1S/C8H10FNO2/c9-6-2-1-3-7(8(6)10)12-5-4-11/h1-3,11H,4-5,10H2
SMILES:
Molecular Formula: C8H10FNO2
Molecular Weight: 171.17 g/mol

2-(2-Amino-3-fluorophenoxy)ethan-1-OL

CAS No.:

Cat. No.: VC17526792

Molecular Formula: C8H10FNO2

Molecular Weight: 171.17 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Amino-3-fluorophenoxy)ethan-1-OL -

Specification

Molecular Formula C8H10FNO2
Molecular Weight 171.17 g/mol
IUPAC Name 2-(2-amino-3-fluorophenoxy)ethanol
Standard InChI InChI=1S/C8H10FNO2/c9-6-2-1-3-7(8(6)10)12-5-4-11/h1-3,11H,4-5,10H2
Standard InChI Key QQPQTYYUOZOLIC-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)F)N)OCCO

Introduction

Structural Characteristics and Molecular Properties

Molecular Formula and IUPAC Nomenclature

The molecular formula of 2-(2-amino-3-fluorophenoxy)ethan-1-ol is C₈H₁₀FNO₂, derived from its phenyl ring (C₆H₄), ethanolic chain (C₂H₅O), and substituents (-NH₂, -F). The IUPAC name is 2-(2-amino-3-fluorophenoxy)ethanol, reflecting the amino group at position 2, fluorine at position 3, and ethanolic hydroxyl group.

Stereoelectronic Features

The fluorine atom’s electronegativity induces electron withdrawal from the aromatic ring, polarizing the C-F bond and influencing the compound’s reactivity. The amino group at position 2 contributes basicity, while the ethanolic hydroxyl group enables hydrogen bonding. These features collectively impact solubility, stability, and intermolecular interactions .

Table 1: Comparative Structural Properties of Related Compounds

Compound NameMolecular FormulaSubstituents (Position)Molecular Weight (g/mol)
2-(2-Amino-3-fluorophenoxy)ethanolC₈H₁₀FNO₂-NH₂ (2), -F (3)185.17
2-Amino-2-(3-fluorophenyl)ethanolC₈H₁₀FNO-NH₂ (2), -F (3)171.17
2-(2-Amino-5-fluorophenoxy)ethanolC₈H₁₀FNO₂-NH₂ (2), -F (5)185.17

Synthesis and Optimization Strategies

Nucleophilic Aromatic Substitution

A plausible synthetic route involves reacting 2-amino-3-fluorophenol with ethylene oxide under basic conditions. Deprotonation of the phenolic hydroxyl group by a base (e.g., NaOH) generates a phenoxide ion, which attacks the ethylene oxide’s electrophilic carbon, yielding the ethanolic product after acid workup .

2-Amino-3-fluorophenol+ethylene oxideNaOH2-(2-Amino-3-fluorophenoxy)ethan-1-ol\text{2-Amino-3-fluorophenol} + \text{ethylene oxide} \xrightarrow{\text{NaOH}} \text{2-(2-Amino-3-fluorophenoxy)ethan-1-ol}

Industrial Scalability

Continuous flow reactors could enhance yield and purity by maintaining optimal temperature (80–120°C) and pressure. Catalysts such as tetrabutylammonium bromide may accelerate the reaction by stabilizing transition states .

Analytical Characterization Techniques

Spectroscopic Methods

  • ¹H NMR: Aromatic protons resonate at δ 6.5–7.5 ppm, while the ethanolic -OH appears as a broad singlet near δ 1.5–2.5 ppm .

  • ¹⁹F NMR: The fluorine atom’s chemical shift typically falls between δ -110 and -120 ppm, contingent on ring substitution patterns .

Mass Spectrometry

High-resolution ESI-MS would confirm the molecular ion peak at m/z 185.17 and fragment patterns indicative of sequential loss of -OH and -NH₂ groups .

Industrial and Research Applications

Pharmaceutical Intermediate

This compound may serve as a precursor for β-blockers or antidepressants, where fluorinated aromatic rings enhance bioavailability and metabolic stability.

Specialty Materials

The phenolic ether and ethanolamine functionalities enable incorporation into epoxy resins or coordination polymers, leveraging hydrogen bonding and halogen interactions .

Challenges and Future Directions

Synthetic Hurdles

Regioselective fluorination and amino group protection remain challenging. Future work could explore directing groups or catalytic C-H activation to improve efficiency.

Biological Screening

Comprehensive in vivo studies are needed to validate hypothesized anti-inflammatory and neuroprotective effects. Collaboration with academic and industrial partners will accelerate translational research.

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